molecular formula C23H21N5O4S B2974287 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-05-6

6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B2974287
CAS No.: 852048-05-6
M. Wt: 463.51
InChI Key: PPVNXBYWTDBFLY-UHFFFAOYSA-N
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Description

The compound 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a heterocyclic derivative featuring a pyrimidine-2,4-dione core linked to a 1,2,4-triazole moiety via a methyl bridge. The triazole ring is substituted with a 3-methylphenyl group and a sulfanyl-ethylketone bearing a 4-methoxyphenyl substituent.

Properties

CAS No.

852048-05-6

Molecular Formula

C23H21N5O4S

Molecular Weight

463.51

IUPAC Name

6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N5O4S/c1-14-4-3-5-17(10-14)28-20(11-16-12-21(30)25-22(31)24-16)26-27-23(28)33-13-19(29)15-6-8-18(32-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31)

InChI Key

PPVNXBYWTDBFLY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O4SC_{23}H_{21}N_{5}O_{4}S, indicating the presence of various functional groups that enhance its biological activity. The structure features a pyrimidine ring fused with a triazole moiety, which is critical for its pharmacological effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival.

Anticancer Activity

Research has indicated that This compound shows promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines. The compound's effectiveness is attributed to its interaction with cellular pathways that regulate apoptosis and cell cycle progression.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Altering the activity of receptors that play roles in cell signaling.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of This compound . The following table summarizes key features and activities:

Compound NameStructure FeaturesNotable Activities
N-{[4-ethyl-5-[2-(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamideContains thiazole moietyAntimicrobial
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideFeatures a pyridine ringAnticonvulsant
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneIncludes a pyrrolidine ringAnticonvulsant

Case Studies

Recent studies have focused on the synthesis and characterization of this compound. For instance:

  • Synthesis Methodology : Multi-step organic reactions are employed to synthesize this compound efficiently.
  • In Vitro Characterization : Various assays have been conducted to assess its cytotoxicity against cancer cell lines such as A431 and HT29.

Scientific Research Applications

The compound 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a complex organic molecule with a unique structure, featuring a pyrimidine ring fused with a triazole moiety and various functional groups that enhance its chemical and biological activity. The presence of a methoxyphenyl group and a sulfenyl linkage contributes to its potential applications in medicinal chemistry.

Potential Applications

  • Antimicrobial and Anticancer Properties Research indicates that this compound exhibits significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, with the mechanism of action likely involving interaction with specific molecular targets such as enzymes or receptors, which modulate their activity and influence various signaling pathways.
  • Interaction with Biological Targets Studies focusing on the interactions of this compound with biological targets are ongoing. These investigations aim to elucidate its binding affinities and mechanisms of action against specific enzymes or receptors, which is critical for assessing its therapeutic potential.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several heterocyclic derivatives reported in the literature:

Compound Name / ID Core Structure Key Substituents Functional Relevance Reference
Target Compound Pyrimidine-2,4-dione + Triazole 4-Methoxyphenyl, 3-methylphenyl, sulfanyl-ethylketone Hydrogen bonding, hydrophobic interactions
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)... (13c, ) Pyrazole + Thiazolidinone 4-Methoxyphenyl, phenyl, thioxothiazolidinone Anticancer (via thiazolidinone scaffold)
4i () Pyrimidinone + Tetrazole Coumarin, tetrazolyl, phenyl Fluorescence, antimicrobial activity
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine () Triazole + Pyridine Alkylsulfanyl, pyridinyl Kinase inhibition (e.g., EGFR)

Key Observations :

  • The pyrimidine-2,4-dione core in the target compound distinguishes it from analogues like 13c (pyrazole-thiazolidinone) and 4i (pyrimidinone-tetrazole), which prioritize different hydrogen-bonding motifs .
  • The 3-methylphenyl group provides steric bulk similar to the coumarin substituent in 4i , suggesting enhanced lipophilicity and membrane permeability compared to smaller analogues .
Physicochemical Properties
  • Melting Points : While the target compound’s melting point is unreported, analogues like 13c (122–124°C) and 4i (solid state) suggest moderate thermal stability for such hybrids .
  • Spectroscopic Data : The C=O stretch in the target compound’s pyrimidine-2,4-dione (expected ~1700 cm⁻¹) aligns with IR data for 13c (1702 cm⁻¹), confirming ketone functionality .

Q & A

Q. What are the established synthetic pathways for constructing the 1,2,4-triazole and pyrimidine-2,4-dione moieties in this compound?

  • Methodological Answer : The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions . For the pyrimidine-2,4-dione core, the Biginelli reaction or condensation of urea derivatives with β-keto esters is commonly employed . The sulfanyl ether linkage between the triazole and pyrimidine moieties can be achieved through nucleophilic substitution using thiourea derivatives or mercapto intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying regiochemistry of the triazole ring and substitution patterns on the pyrimidine-dione. Aromatic protons in the 4-methoxyphenyl and 3-methylphenyl groups appear as distinct multiplets in δ 6.5–8.0 ppm, while the pyrimidine-dione carbonyls resonate near δ 160–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the sulfanyl ether bond (e.g., cleavage at the C–S bond) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with mobile phases like acetonitrile/water (70:30) and C18 columns .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfanyl ether linkage formation during synthesis, considering conflicting reports on reaction conditions?

  • Methodological Answer : Conflicting solvent/catalyst systems (e.g., DMF vs. THF, K₂CO₃ vs. Et₃N) can be resolved via a Design of Experiments (DoE) approach. For example:
  • Variables : Temperature (60–100°C), solvent polarity (DMF, DMSO, THF), and base strength (K₂CO₃, NaH).
  • Response Surface Modeling : Identifies optimal conditions by analyzing interactions between variables. Evidence from flow-chemistry optimization studies suggests THF/Et₃N at 80°C maximizes yield (>85%) while minimizing side reactions .
  • In Situ Monitoring : Use FT-IR to track thiourea intermediate consumption (disappearance of S–H stretch at ~2550 cm⁻¹) .

Q. What strategies are recommended to address discrepancies in reported biological activity data across different cell lines?

  • Methodological Answer :
  • Orthogonal Assays : Combine cell viability (MTT assay) with target-specific assays (e.g., enzyme inhibition for kinase targets) to distinguish off-target effects .
  • Solubility Controls : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) to avoid aggregation artifacts .
  • Metabolic Stability Testing : Use liver microsomes to assess whether conflicting results arise from differential metabolic activation/degradation in cell lines .

Q. How can regioselectivity challenges in triazole substitution (e.g., 1,2,4-triazol-3-yl vs. 1,2,4-triazol-1-yl isomers) be resolved during synthesis?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) on the triazole precursor to favor substitution at the 3-position. X-ray crystallography (as in ) confirms regiochemistry via bond angles and packing motifs .
  • Microwave-Assisted Synthesis : Short reaction times (5–10 min at 150°C) reduce isomerization risks .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic stability of isomers by comparing Gibbs free energies of intermediates .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data (e.g., DMSO vs. aqueous buffers) for this compound?

  • Methodological Answer :
  • Phase Solubility Diagrams : Construct diagrams using shake-flask methods across pH 4–8 to identify pH-dependent solubility trends .
  • Co-Solvency Studies : Test binary solvent systems (e.g., DMSO/water, PEG-400/ethanol) to improve reproducibility. notes PEG-400 enhances solubility by 3-fold in polar solvents .
  • Dynamic Vapor Sorption (DVS) : Measures hygroscopicity, which may explain discrepancies due to hydrate formation in aqueous buffers .

Experimental Design

Q. What in vitro models are most suitable for studying the compound’s mechanism of action, given its structural complexity?

  • Methodological Answer :
  • Immobilized Target Assays : Use surface plasmon resonance (SPR) to measure binding kinetics to purified enzymes (e.g., kinases linked to the triazole-pyrimidine scaffold) .
  • CRISPR-Cas9 Knockout Lines : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., GROMACS software) to identify key binding residues and guide mutagenesis studies .

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